molecular formula C20H24O3 B1322863 Ethyl 8-(1-naphthyl)-8-oxooctanoate CAS No. 362669-45-2

Ethyl 8-(1-naphthyl)-8-oxooctanoate

Cat. No. B1322863
M. Wt: 312.4 g/mol
InChI Key: HESSMGIRCGDOPS-UHFFFAOYSA-N
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Description

Ethyl 8-(1-naphthyl)-8-oxooctanoate is a compound that is likely to have a complex structure due to the presence of an 8-membered ring fused to a naphthalene moiety and an ester functional group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, which can provide insights into the potential characteristics of Ethyl 8-(1-naphthyl)-8-oxooctanoate.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic naphthalene derivatives and proceeding through various functional group transformations. For instance, the synthesis of 8- and 10-methyl-substituted 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes and their 9-oxo derivatives involves the reaction of diethyl acetonedicarboxylate with 1,8-bis(bromomethyl)naphthalene, followed by several steps to introduce the desired substituents . Similarly, the synthesis of ethyl naphth[2,3-f]isoindole-1-carboxylate from 7-tert-butoxynorbornadiene through a cheletropic reaction indicates the complexity and specificity of reactions required to construct such intricate molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 5-ethyl-5,8-dihydro-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid was determined, revealing a nearly planar molecule except for the N-ethyl group . The conformational equilibria of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes were studied using NMR, showing the existence of axial-boat and equatorial-boat conformers . These studies provide a foundation for understanding the conformational preferences and structural features of Ethyl 8-(1-naphthyl)-8-oxooctanoate.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their structural features. For instance, the presence of a naphthalene ring system can lead to various cyclization and condensation reactions, as seen in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . The reactivity can also be affected by the presence of substituents and functional groups, which can participate in reactions such as hydrogenation, as mentioned in the synthesis of the hydroxy group-containing naphtho[1,2-b]pyran derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-(1-naphthyl)-8-oxooctanoate can be inferred from related compounds. For example, the crystal structure analysis provides information on the molecule's geometry and potential intermolecular interactions, which can affect its melting point, solubility, and crystallinity . The conformational analysis using NMR can give insights into the dynamic behavior of the molecule in solution, which is important for understanding its reactivity and interactions with other molecules . The presence of an ester functional group would contribute to the compound's polarity and could influence its solubility in organic solvents.

Scientific Research Applications

Synthesis and Polymerization

Ethyl 8-(1-naphthyl)-8-oxooctanoate has been utilized in the synthesis of nickel(II) α-diimine dibromide complexes, which are significant for ethylene polymerization. These complexes, due to their increased axial bulk, result in higher polymer molecular weights and narrower polydispersity indices (PDIs), producing highly branched polyethylene. This breakthrough showcases the role of ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives in advancing polymer science (Zhang, Nadres, Brookhart, & Daugulis, 2013).

Spectroscopic Characterization

In the field of spectroscopy, ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives have been characterized using various techniques such as NMR, IR, and mass spectrometry. These techniques are crucial for understanding the molecular structure and properties of these compounds. For example, ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, closely related to the ethyl 8-(1-naphthyl)-8-oxooctanoate, have been characterized to yield insights into their structural and functional attributes (Bhalla et al., 2009).

Photochemistry Research

In photochemistry, the photochemical behavior of 2-(1-naphthyl)ethyl benzoates, closely related to ethyl 8-(1-naphthyl)-8-oxooctanoate, has been examined. These studies aim to understand the electron transfer and photoreactivity of such compounds, contributing to the broader knowledge of photochemical processes and potential applications in light-driven reactions (Morley & Pincock, 2001).

Molecular Assembly and Crystallography

Ethyl 8-(1-naphthyl)-8-oxooctanoate derivatives have been employed in the study of molecular assemblies and crystallography. For instance, their role in the formation of discrete molecular solid-state assemblies via hydrogen bonding has been explored. Such studies contribute to the understanding of molecular interactions and crystal engineering, which are vital in material science and pharmaceuticals (Varshney, Papaefstathiou, & MacGillivray, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, etc.


Please consult a relevant expert or refer to specific scientific literature for detailed information on “Ethyl 8-(1-naphthyl)-8-oxooctanoate”.


properties

IUPAC Name

ethyl 8-naphthalen-1-yl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSMGIRCGDOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630255
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(1-naphthyl)-8-oxooctanoate

CAS RN

362669-45-2
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 1-naphthoyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 58% yield: 1H NMR (300 MHz, CDCl3) δ 8.56 (d, J=8.7 Hz, 1H), 7.42-7.92 (m, 6H), 4.10 (q, J=6.9 Hz, 2H), 2.98 (m, 2H), 2.26(t, J=7.5 Hz, 2H), 1.75 (m, 2H), 1.62 (m, 2H), 1.36 (m, 4H), 1.22 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.02, 24.23, 24.55, 28.70(2), 33.98, 41.79, 59.89, 124.12, 125.51, 126.12, 126.99, 127.51, 128.14, 129.87, 132.06, 133.69, 136.00, 173.39, 204.44.
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